molecular formula C48H54O2 B3024236 (R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol CAS No. 1353682-93-5

(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol

Cat. No.: B3024236
CAS No.: 1353682-93-5
M. Wt: 662.9 g/mol
InChI Key: YJEFENFAQSHVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binapthalene]-2,2’-diol is a chiral organic compound known for its unique structural features and significant applications in various fields of chemistry and industry. This compound is characterized by the presence of two naphthalene rings connected through a single bond, with each naphthalene ring substituted by a 3,5-di-tert-butylphenyl group and a hydroxyl group at the 2,2’ positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binapthalene]-2,2’-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,5-di-tert-butylphenol and 2-naphthol.

    Coupling Reaction: The key step involves the coupling of 3,5-di-tert-butylphenol with 2-naphthol under specific conditions to form the desired product. This reaction is often catalyzed by a palladium catalyst in the presence of a base such as potassium carbonate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binapthalene]-2,2’-diol may involve large-scale coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.

Biology and Medicine

    Antioxidant: The compound exhibits antioxidant properties, making it useful in biological studies related to oxidative stress.

    Pharmaceuticals: It is investigated for potential therapeutic applications due to its unique structural features.

Industry

    Polymer Stabilizers: The compound is used as a stabilizer in the production of polymers to enhance their thermal and oxidative stability.

    Material Science: It finds applications in the development of advanced materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butylcatechol: Similar in structure but lacks the naphthalene rings.

    Bis(4-hydroxy-3,5-di-tert-butylphenyl) sulfide: Contains sulfur atoms instead of the naphthalene backbone.

Uniqueness

®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binapthalene]-2,2’-diol is unique due to its chiral nature and the presence of both naphthalene and tert-butylphenyl groups. This combination imparts distinct chemical and physical properties, making it valuable in asymmetric catalysis and material science applications.

Properties

IUPAC Name

3-(3,5-ditert-butylphenyl)-1-[3-(3,5-ditert-butylphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H54O2/c1-45(2,3)33-21-31(22-34(27-33)46(4,5)6)39-25-29-17-13-15-19-37(29)41(43(39)49)42-38-20-16-14-18-30(38)26-40(44(42)50)32-23-35(47(7,8)9)28-36(24-32)48(10,11)12/h13-28,49-50H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEFENFAQSHVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.